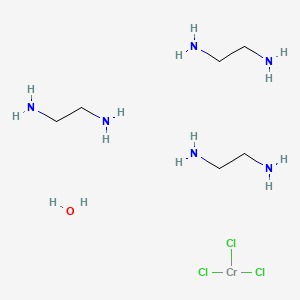
Chromium ethylene diamine chloride
Übersicht
Beschreibung
Chromium ethylene diamine chloride is a coordination compound that consists of a central chromium ion coordinated to ethylene diamine ligands and chloride ions This compound is part of a broader class of coordination complexes, which are known for their diverse chemical properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chromium ethylene diamine chloride typically involves the reaction of chromium(III) salts with ethylene diamine in the presence of hydrochloric acid. One common method is to start with chromium(III) sulfate, which is ground to a fine powder and dried. This is then reacted with ethylene diamine to form tris(ethylene diamine)chromium(III) sulfate. The sulfate is subsequently treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium ethylene diamine chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The chromium center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of different species.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Substitution Reagents: Various ligands like ammonia or phosphines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of new coordination compounds .
Wissenschaftliche Forschungsanwendungen
Chromium ethylene diamine chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in electroplating, dyeing, and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of chromium ethylene diamine chloride involves its interaction with molecular targets through coordination chemistry. The chromium center can interact with various biological molecules, influencing their structure and function. For example, it can bind to proteins and nucleic acids, affecting their activity. The pathways involved often include redox reactions and ligand exchange processes, which can modulate the biological activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Chromium(III) chloride: A simpler coordination compound with only chloride ligands.
Tris(ethylene diamine)chromium(III) chloride: A related compound with three ethylene diamine ligands.
Chromium(III) sulfate: Another chromium coordination compound with sulfate ligands.
Uniqueness: Chromium ethylene diamine chloride is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The presence of both ethylene diamine and chloride ligands allows for a diverse range of chemical reactivity and applications, distinguishing it from other chromium coordination compounds .
Eigenschaften
IUPAC Name |
ethane-1,2-diamine;trichlorochromium;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.3ClH.Cr.H2O/c3*3-1-2-4;;;;;/h3*1-4H2;3*1H;;1H2/q;;;;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGGVWNWZLZBV-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.Cl[Cr](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26Cl3CrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


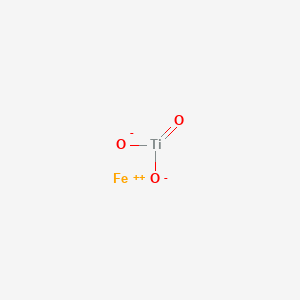


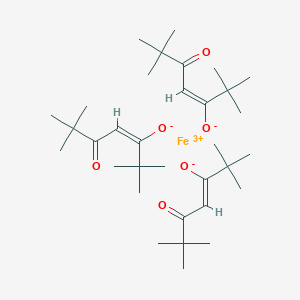
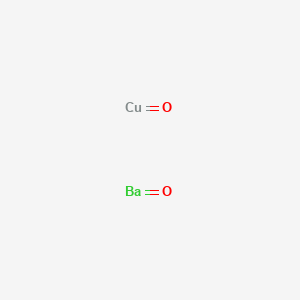
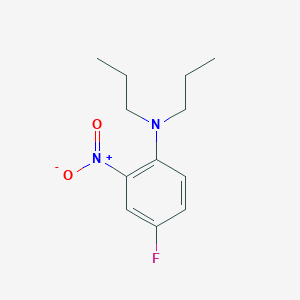
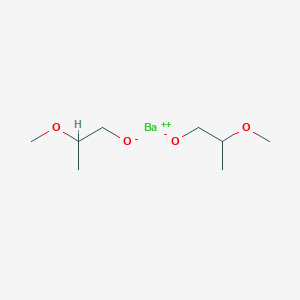
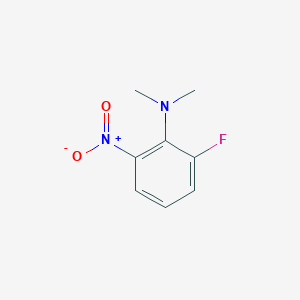
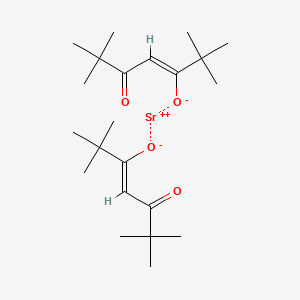
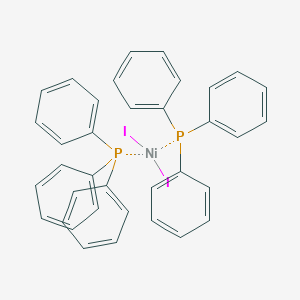
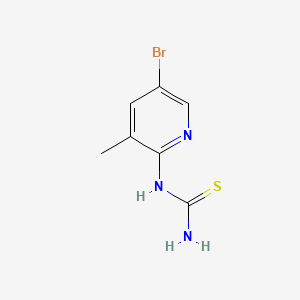

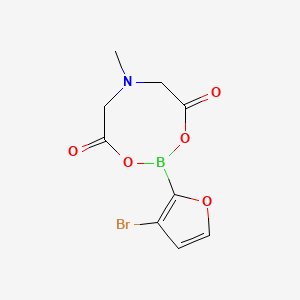
![potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide](/img/structure/B8208407.png)
